molecular formula C14H16FNO2 B12592313 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one CAS No. 648895-51-6

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one

Katalognummer: B12592313
CAS-Nummer: 648895-51-6
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: DBGCBPUHRUWHNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis. This compound is characterized by the presence of a fluorophenyl group and a piperidinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Analyse Chemischer Reaktionen

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to introduce different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines

Wirkmechanismus

The mechanism of action of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

648895-51-6

Molekularformel

C14H16FNO2

Molekulargewicht

249.28 g/mol

IUPAC-Name

1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one

InChI

InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(18)7-10-16-8-5-13(17)6-9-16/h1-4H,5-10H2

InChI-Schlüssel

DBGCBPUHRUWHNV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)CCC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.